molecular formula C18H18N2O2 B12274447 3-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)benzonitrile

3-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)benzonitrile

Cat. No.: B12274447
M. Wt: 294.3 g/mol
InChI Key: UOZRBEZETLQILU-UHFFFAOYSA-N
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Description

3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties, and a benzonitrile group, which is a benzene ring substituted with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium, using lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.

    Substitution: The benzodioxin and benzonitrile rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Mechanism of Action

The mechanism by which 3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is unique due to its combination of the benzodioxin and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]benzonitrile

InChI

InChI=1S/C18H18N2O2/c1-20(12-15-4-2-3-14(9-15)11-19)13-16-5-6-17-18(10-16)22-8-7-21-17/h2-6,9-10H,7-8,12-13H2,1H3

InChI Key

UOZRBEZETLQILU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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